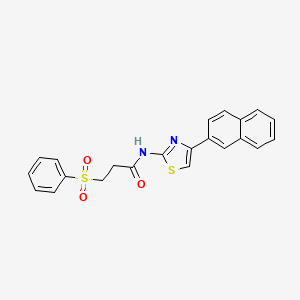
N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” is a synthetic organic compound. It belongs to the class of organic compounds known as thiazolecarboxamides . It is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family .
Molecular Structure Analysis
The molecular structure of “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” is characterized by the presence of a pyrrole ring and a thiophene ring . The pyrrole ring is a five-membered aromatic heterocycle, while the thiophene ring is a five-membered heterocycle with four carbon atoms and one sulfur atom .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene-based analogs, such as “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide”, have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . Therefore, “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could potentially be used in the development of new anticancer drugs.
Anti-inflammatory Properties
Thiophene-based compounds also show anti-inflammatory properties . This suggests that “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could be used in the treatment of inflammatory diseases.
Antimicrobial Properties
Thiophene derivatives have shown antimicrobial properties , indicating that “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could be used in the development of new antimicrobial agents.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could be used in the development of new corrosion inhibitors.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could potentially be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could be used in the development of new OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could be used in the development of new OLEDs.
Mecanismo De Acción
Direcciones Futuras
The future directions for the study of “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could involve further investigation of its biological activities and potential therapeutic applications . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, and physical and chemical properties .
Propiedades
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-12(11-5-3-10-16-11)13-6-4-9-14-7-1-2-8-14/h1-3,5,7-8,10H,4,6,9H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRFUKZZMBGDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2415351.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415353.png)
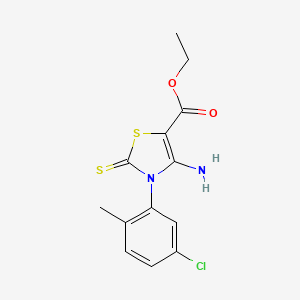
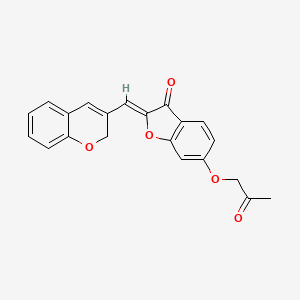
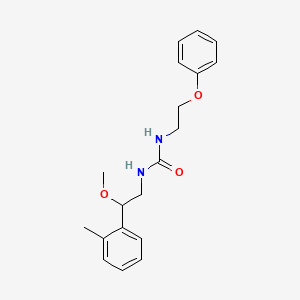
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2415362.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2415364.png)

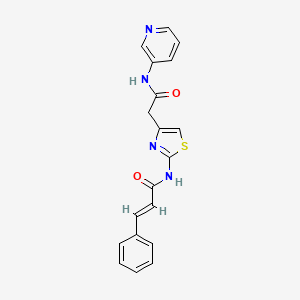
![(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415368.png)

